molecular formula C11H13N3O B13298888 {2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol

{2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol

Cat. No.: B13298888
M. Wt: 203.24 g/mol
InChI Key: CFZNPTOXGLBWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of aromatic aldehydes and o-phenylenediamine in the presence of solvents like N,N-dimethylformamide and sulfur . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds.

Chemical Reactions Analysis

Types of Reactions

{2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

{2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways . This binding can result in the inhibition or activation of these targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets {2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol apart is its specific structure, which allows for unique interactions with molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[2-(1H-imidazol-2-ylmethylamino)phenyl]methanol

InChI

InChI=1S/C11H13N3O/c15-8-9-3-1-2-4-10(9)14-7-11-12-5-6-13-11/h1-6,14-15H,7-8H2,(H,12,13)

InChI Key

CFZNPTOXGLBWFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)NCC2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.